![molecular formula C8H10O3 B1654307 7-oxabicyclo[2.2.1]hept-5-ène-2-carboxylate de méthyle CAS No. 21987-33-7](/img/structure/B1654307.png)
7-oxabicyclo[2.2.1]hept-5-ène-2-carboxylate de méthyle
Vue d'ensemble
Description
“7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester” is a chemical compound with the molecular formula C8H10O3 . It is also known by other names such as “methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate” and "methyl 7-oxa-5-norbornen-2-carboxylate" .
Synthesis Analysis
A simple and efficient method for the preparation of this compound involves a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate .Molecular Structure Analysis
The molecular weight of this compound is 154.16 g/mol . The IUPAC name is “methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate” and its InChI is "InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3" .Chemical Reactions Analysis
The base-induced opening of the oxygen bridge of these types of compounds has been used in the stereoselective syntheses of a number of shikimic acid derivatives and other natural products .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 35.5 Ų and a rotatable bond count of 2 . It has no hydrogen bond donors but has 3 hydrogen bond acceptors .Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique du 7-oxabicyclo[2.2.1]hept-5-ène-2-carboxylate de méthyle, en mettant l'accent sur les applications uniques :
Synthèse de buténolides dialkylés
Ce composé sert d'intermédiaire dans la synthèse de 4,4-dialkyl-2-buténolides. Le processus implique une réaction avec deux moles de réactif de Grignard, suivie d'une cycloréversion pour libérer la double liaison .
Précurseur pour les polymères conjugués
Il a été utilisé dans la synthèse de polymères conjugués linéaires et aromatiques, en particulier comme voie précurseur pour contourner les problèmes de processibilité .
Réaction de Diels-Alder
Une réaction de Diels-Alder hautement régiosélective entre le 2-méthylfurane et le méthyl-3-bromopropiolate utilise ce composé pour une synthèse efficace .
Dérivés biologiquement actifs
La nature fournit plusieurs 7-oxanorbornanes présentant une activité biologique intéressante. Ce composé est utilisé dans leur synthèse, principalement par la réaction de Diels-Alder avec les furanes .
Analyse de la structure cristalline
Le composé a été utilisé dans l'analyse de la structure cristalline après estérification, caractérisé par diverses méthodes spectroscopiques .
Polymérisation par ouverture de cycle en métathèse
Les dérivés d'oxanorbornène, y compris ce composé, présentent une réactivité plus élevée envers la polymérisation par ouverture de cycle en métathèse, ce qui est utile pour créer des polymères aux propriétés spécifiques .
Études de copolymérisation radicalaire
La réactivité du composé a été étudiée dans les processus de copolymérisation radicalaire, influençant la distribution de la masse molaire et d'autres propriétés des polymères .
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZONFNLDQRXRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C=CC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483460 | |
| Record name | methyl 7-oxa-5-norbornen-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21987-33-7 | |
| Record name | methyl 7-oxa-5-norbornen-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 2-{[(tert-butoxy)carbonyl]amino}-4-chloropyridine-3-carboxylate](/img/structure/B1654225.png)

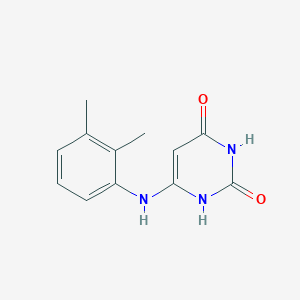
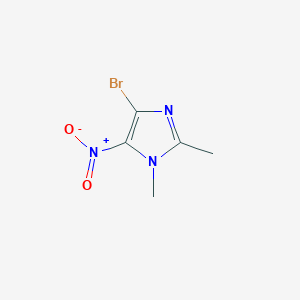
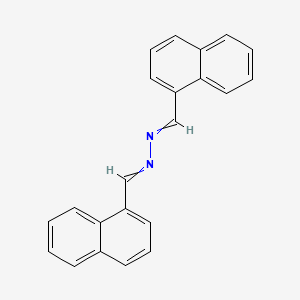
![[4-(4-Methylbenzoyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-(4-methylphenyl)methanone](/img/structure/B1654232.png)
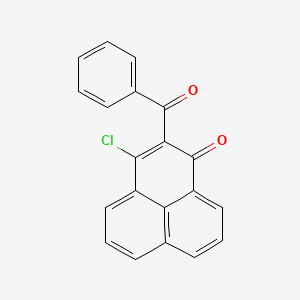
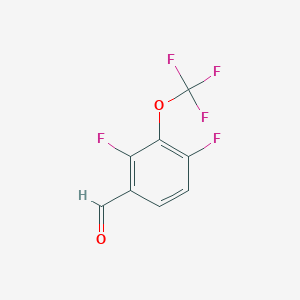
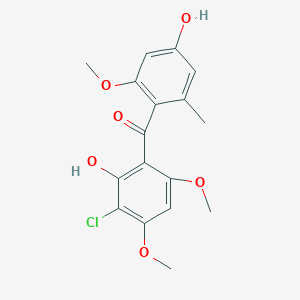
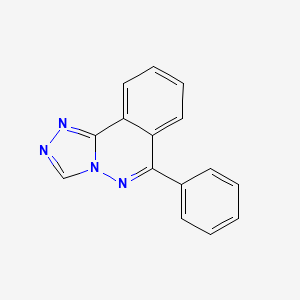
![N-[(E)-(6-Methylpyridin-2-yl)methylideneamino]-1,3-benzothiazol-2-amine](/img/structure/B1654238.png)
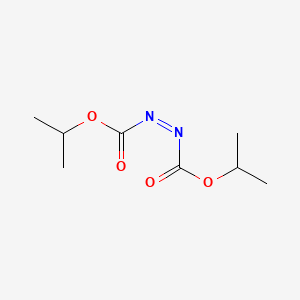
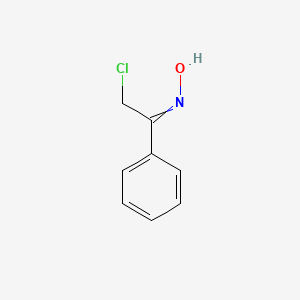
![5-[[4-(Trifluoromethyl)phenyl]methoxy]quinazoline-2,4-diamine](/img/structure/B1654244.png)
